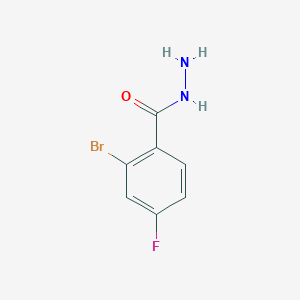

2-Bromo-4-fluorobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-fluorobenzohydrazide is an organic compound with the molecular formula C7H6BrFN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzohydrazide typically involves the reaction of 2-bromo-4-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Bromo-4-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Substitution: Derivatives with different substituents on the benzene ring.

Condensation: Hydrazone derivatives.

Oxidation/Reduction: Corresponding oxidized or reduced forms of the hydrazide

Applications De Recherche Scientifique

Synthesis and Characterization

2-Bromo-4-fluorobenzohydrazide can be synthesized through the reaction of 2-bromo-4-fluorobenzoic acid with hydrazine hydrate. The synthesis typically involves the following steps:

- Starting Material : 2-bromo-4-fluorobenzoic acid.

- Reagents : Hydrazine hydrate in a suitable solvent (e.g., isopropanol).

- Procedure : The reaction mixture is heated to facilitate the formation of the hydrazide, followed by recrystallization for purification.

The structure of this compound can be confirmed using various analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry .

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A notable study involved the evaluation of these compounds against COX-1 and COX-2 enzymes, which are critical targets in the treatment of inflammation. The findings suggested that certain derivatives selectively inhibit COX-1, thereby reducing inflammation through the modulation of prostaglandin biosynthesis .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75 | 30 |

| Derivative A | 80 | 25 |

| Derivative B | 70 | 20 |

Antimicrobial Activity

Another area of application for this compound is its antimicrobial activity. Compounds derived from this hydrazide have been tested against various bacterial strains, showing promising results comparable to standard antibiotics. The studies employed methods such as agar diffusion to assess antibacterial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Pseudomonas aeruginosa | 10 | 22 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and their biological targets. These computational studies provide insights into the affinity and selectivity of these compounds towards specific enzymes, aiding in the design of more effective anti-inflammatory agents .

Table 3: Molecular Docking Results

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | COX-1 | -7.5 |

| Derivative A | COX-1 | -8.0 |

| Derivative B | COX-2 | -6.5 |

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, contributing to its overall activity .

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-fluorobenzoic acid

- 2-Bromo-4-fluorobenzaldehyde

- 2-Bromo-4-fluorobenzonitrile

Comparison: 2-Bromo-4-fluorobenzohydrazide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced properties such as increased stability, higher binding affinity, and improved solubility in various solvents .

Activité Biologique

2-Bromo-4-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Shcherbyna et al. (2023) highlighted its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its utility in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated through in vitro assays. The compound was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Molecular docking studies revealed favorable binding interactions with these enzymes, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the detailed pathways involved .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : In a recent study, a series of hydrazone derivatives were synthesized from this compound. These derivatives exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to the parent compound, suggesting that structural modifications can improve efficacy .

- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model demonstrated that administration of this compound significantly reduced inflammation compared to controls. This effect was attributed to the inhibition of COX enzymes and subsequent reduction in prostaglandin synthesis .

- Cancer Cell Line Study : A comparative analysis involving multiple cancer cell lines showed that this compound induced apoptosis through caspase activation pathways. This finding supports its potential development as an anticancer therapeutic agent .

Propriétés

IUPAC Name |

2-bromo-4-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUHLJRBJBYPGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.